6,7-Dimethoxy-4-(2-trifluoromethyl-phenyl)-3,4-dihydro-1H-quinolin-2-one
Description
This compound belongs to the dihydroquinolinone class, characterized by a bicyclic framework with a ketone group at position 2. The core structure features a 6,7-dimethoxy substitution on the quinoline ring and a 2-trifluoromethylphenyl group at position 3. The trifluoromethyl (CF₃) group is a strong electron-withdrawing moiety, while the methoxy groups contribute electron-donating effects. These structural attributes influence its physicochemical properties, such as lipophilicity (logP ≈ 3.4 inferred from analogs) and polar surface area (~39 Ų), which are critical for bioavailability and target interaction .
Properties
IUPAC Name |
6,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-24-15-7-12-11(8-17(23)22-14(12)9-16(15)25-2)10-5-3-4-6-13(10)18(19,20)21/h3-7,9,11H,8H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNLHSQSWGIDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146748 | |
| Record name | 3,4-Dihydro-6,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203606 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
599151-36-7 | |
| Record name | 3,4-Dihydro-6,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599151-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-(2-trifluoromethyl-phenyl)-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as chloroform and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Friedländer Condensation
The Friedländer condensation is a key method for quinoline synthesis, involving the reaction of o-amino carbonyl compounds with ketones or aldehydes. For the target compound, this approach could involve:
-
Core Formation : Reaction of 3,4-dimethoxy-aniline derivatives with a ketone containing a trifluoromethyl-phenyl group.
-
Cyclization : Intramolecular bond formation between the amino group and α-carbon of the ketone, facilitated by acidic conditions (e.g., HCl) .
Trifluoromethylation Strategies
The introduction of the trifluoromethyl-phenyl substituent at position 4 likely involves:
-
Nucleophilic Substitution : Reaction with aryl trifluoromethyl donors (e.g., ClCF₂CO₂Me) under catalytic conditions (e.g., CuI, KF) .
-
Coupling Reactions : Cross-coupling methods (e.g., Suzuki) using trifluoromethyl-phenyl boronic acids .
Cyclization and Ring Formation
The dihydroquinolin-2-one core forms via aza-Michael addition, where the amino group attacks the α,β-unsaturated carbonyl system. This step is critical for stabilizing the ring structure .
Substituent Influence on Reactivity
-
Trifluoromethyl-Phenyl Group : Enhances lipophilicity and electron-withdrawing effects, stabilizing the quinolinone ring .
-
Methoxy Groups : Electron-donating groups at positions 6 and 7 may modulate redox properties and solubility .
Reaction Conditions
Biological Activity
The quinolinone scaffold is explored for anticancer (e.g., kinase inhibition) and CFTR potentiator activity . Substituents like methoxy and trifluoromethyl groups are optimized for improved selectivity and pharmacokinetics.
Structural Insights
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through a cyclization process involving the corresponding amide under acidic conditions. The method ensures high purity and yield, making it suitable for pharmaceutical applications. The synthesis involves:
- Starting Materials : The synthesis begins with N-[2-(3,4-dimethoxyphenyl)-ethyl]-3-(4-trifluoromethylphenyl)-propionamide.
- Cyclization Conditions : The reaction is performed in suitable solvents such as dichloromethane or nitromethane under acidic catalysis.
- Yield and Purity : The cyclization yields the desired compound with purities often exceeding 99% .
Biological Activities
Research indicates that 6,7-Dimethoxy-4-(2-trifluoromethyl-phenyl)-3,4-dihydro-1H-quinolin-2-one exhibits various biological activities:
Sleep Modulation
Almorexant, synthesized from this compound, acts as an orexin receptor antagonist, which is pivotal in regulating sleep-wake cycles. Preclinical studies suggest that compounds like almorexant can effectively promote sleep without the side effects commonly associated with traditional sedatives .
Antidepressant Effects
There is emerging evidence that derivatives of quinoline structures may exhibit antidepressant-like effects in animal models. This suggests potential applications in treating mood disorders, although further studies are required to establish efficacy in humans .
Neuroprotective Properties
Some studies have indicated that compounds with similar structures may possess neuroprotective effects against neurodegenerative diseases. The mechanisms are believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
Several studies have documented the effects and applications of this compound:
Case Study 1: Almorexant Efficacy
In clinical trials, almorexant demonstrated significant improvements in sleep latency and total sleep time compared to placebo controls. Patients reported fewer side effects compared to traditional hypnotics .
Case Study 2: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of quinoline derivatives in rodents. Results indicated that these compounds may enhance serotonin levels and exhibit anxiolytic properties .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-(2-trifluoromethyl-phenyl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline/Isoquinoline Core
Compound 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)
- Key Differences : Methyl group at position 1 and a carboxylate ester at position 2.
- The methyl group may sterically hinder interactions with hydrophobic binding pockets .
6,7-Dimethoxy-4-(4-trifluoromethylphenyl)-3,4-dihydroquinolin-2(1H)-one
- Key Differences : Trifluoromethyl group at the para position of the phenyl ring (vs. ortho in the target compound).
- Impact : The para-CF₃ configuration may alter binding affinity in receptors sensitive to steric effects. Molecular weight (379.38 g/mol) and logP (3.398) are comparable to the target compound, suggesting similar pharmacokinetic profiles .
6,7-Dimethyl-4-(2-methylphenyl)-3,4-dihydro-1H-quinolin-2-one
- Key Differences : Methyl groups at positions 6 and 7 (vs. methoxy) and a 2-methylphenyl substituent (vs. 2-CF₃-phenyl).
- The 2-methylphenyl group lacks the electron-withdrawing effect of CF₃, which may reduce receptor-binding specificity .
Modifications in the Trifluoromethyl Group Position
6,7-Dimethoxy-2-(trifluoromethyl)-4-quinolinol
- Key Differences: Trifluoromethyl group at position 2 of the quinoline ring (vs. phenyl ring in the target compound).
- Impact: Positional variation may redirect interactions with enzymatic active sites.
Alterations in the Ether Substituents
6,7-Diethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one
- Key Differences : Ethoxy groups at positions 6 and 7 (vs. methoxy).
- Impact: Ethoxy substituents increase molecular weight (379.38 g/mol vs. ~363 g/mol for methoxy analogs) and logP (3.398 vs.
Scaffold Modifications
6,7-Dimethoxy-9-[2-(trifluoromethyl)phenyl]-furo[3,4-b]quinolin-1-one
Research Findings and Implications
- Methoxy vs. Ethoxy : Ethoxy-substituted analogs exhibit prolonged half-lives due to slower oxidative metabolism, but methoxy groups balance lipophilicity and metabolic stability .
- Scaffold Rigidity: Fused-ring systems (e.g., furoquinolinone) may limit off-target effects but reduce adaptability to conformational changes in dynamic targets like kinases .
Biological Activity
6,7-Dimethoxy-4-(2-trifluoromethyl-phenyl)-3,4-dihydro-1H-quinolin-2-one is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C19H18F3N1O2
- IUPAC Name : 6,7-Dimethoxy-4-(2-trifluoromethylphenyl)-3,4-dihydroquinolin-2-one
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notable mechanisms include:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound has shown moderate inhibitory effects on COX enzymes, which are crucial in inflammatory processes. This inhibition may contribute to its anti-inflammatory properties .
- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating capacity of the molecule, potentially contributing to its antioxidant properties. This activity is vital for protecting cells from oxidative stress .
- Cytotoxicity Against Cancer Cells : Studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The IC50 values for these activities suggest significant potential for further development as an anticancer agent .
Biological Activity Data
A summary of key biological activities and their corresponding IC50 values is presented in the table below:
| Biological Activity | Cell Line/Target | IC50 Value (µM) |
|---|---|---|
| COX-2 Inhibition | Enzymatic Assay | 19.2 |
| Cytotoxicity | MCF-7 Cancer Cells | 10.4 |
| Cytotoxicity | Hek293 Cells | 5.4 |
| Lipoxygenase Inhibition (LOX) | LOX-5 and LOX-15 | Moderate Activity |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study highlighted the compound's ability to inhibit COX enzymes effectively, suggesting its potential use in treating inflammatory diseases .
- Anticancer Research : Research conducted on various cancer cell lines demonstrated that this compound not only inhibits cell proliferation but also induces apoptosis in certain conditions. The mechanisms involved include cell cycle arrest and modulation of apoptotic pathways .
- Molecular Docking Studies : In silico studies have provided insights into the binding interactions between the compound and target proteins, revealing potential pathways through which it exerts its biological effects .
Q & A
Q. What methodologies ensure reproducibility in stereoselective synthesis of dihydroquinolin-2-one derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
